molecular formula C38H63N3O9 B033729 Arachidonic acid-edta CAS No. 105028-29-3

Arachidonic acid-edta

货号: B033729
CAS 编号: 105028-29-3
分子量: 705.9 g/mol
InChI 键: MGJNYWUZVJSXPP-AOQSNYJLSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Arachidonic acid (AA, C20:4 n-6) is a polyunsaturated fatty acid (PUFA) that serves as a critical precursor for eicosanoids, including prostaglandins, leukotrienes, and thromboxanes. These bioactive molecules regulate inflammation, immune responses, vascular tone, and oxidative stress . AA is released from cell membrane phospholipids via phospholipase A2 (PLA2) and metabolized through cyclooxygenase (COX), lipoxygenase (LOX), and cytochrome P450 pathways .

Key findings from recent research highlight AA's dual roles:

  • Pro-inflammatory Effects: AA-derived metabolites like prostaglandin E2 (PGE2), leukotriene B4 (LTB4), and thromboxane A2 (TxA2) promote inflammation and oxidative stress in conditions such as acute hypoxia, cardiovascular disease, and ovarian dysfunction .
  • Anti-inflammatory Effects: In contrast, AA inhibits the NLRP3 inflammasome, reducing chronic inflammation in neurodegenerative diseases .
  • Metabolic Reprogramming: Under acute hypoxia, AA metabolism is upregulated, correlating with increased hemoglobin levels, heart rate, and oxidative stress markers .

常见问题

Basic Research Questions

Q. What analytical methods are most suitable for detecting and quantifying arachidonic acid (AA)-EDTA complexes in biological samples?

Methodological Answer: Liquid chromatography-mass spectrometry (LC-MS) is the gold standard for quantifying AA-EDTA complexes due to its high sensitivity and specificity. Key steps include:

  • Sample Preparation : Use solid-phase extraction (SPE) to isolate AA-EDTA from lipid-rich matrices, minimizing ion suppression in LC-MS .
  • Chromatographic Separation : Employ reverse-phase C18 columns with gradient elution (e.g., water/acetonitrile with 0.1% formic acid) to resolve AA-EDTA from structurally similar metabolites .
  • Validation : Include internal standards (e.g., deuterated AA analogs) to correct for matrix effects and ensure reproducibility . Alternative methods like NMR spectroscopy are useful for structural confirmation but lack the sensitivity for low-abundance samples .

Q. How can researchers design experiments to study the competitive effects of omega-3 fatty acids on AA-EDTA metabolism?

Methodological Answer:

  • In Vitro Models : Use cultured macrophages or hepatocytes treated with EPA/DHA (omega-3 precursors) and AA-EDTA. Monitor enzyme activity (e.g., cyclooxygenase-2 (COX-2)) via fluorometric assays to assess competitive inhibition .
  • Metabolic Flux Analysis : Combine isotopic labeling (e.g., ¹³C-AA) with LC-MS to track AA-EDTA incorporation into pro-inflammatory eicosanoids (e.g., prostaglandins) under varying omega-3 concentrations .
  • Statistical Design : Apply factorial ANOVA to distinguish direct competition from transcriptional regulation of metabolic enzymes .

Q. What are the critical considerations for stabilizing AA-EDTA in experimental settings?

Methodological Answer:

  • Chemical Stabilization : Add antioxidants (e.g., butylated hydroxytoluene, BHT) to prevent auto-oxidation during sample storage .
  • Temperature Control : Store samples at -80°C under nitrogen atmosphere to minimize enzymatic degradation by lipoxygenases .
  • Buffer Optimization : Use EDTA-free buffers for in vitro assays to avoid chelation interference, as EDTA may alter metal-dependent enzyme kinetics (e.g., COX-2) .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in AA-EDTA metabolic flux data between in vitro and in vivo studies?

Methodological Answer:

  • Multi-Scale Modeling : Integrate in vitro enzyme kinetics (e.g., Vmax/Km for COX-2) with in vivo pharmacokinetic data to build compartmental models predicting tissue-specific AA-EDTA metabolism .
  • Machine Learning : Train algorithms on omics datasets (e.g., lipidomics, transcriptomics) to identify regulatory nodes (e.g., PPARγ) that explain discrepancies in eicosanoid production .
  • Validation : Use CRISPR-Cas9 knockouts of predicted regulatory genes in animal models to test model accuracy .

Q. What experimental strategies can isolate the role of AA-EDTA in neuronal signaling from confounding effects of other lipid mediators?

Methodological Answer:

  • Targeted Inhibition : Apply selective inhibitors (e.g., celecoxib for COX-2, zileuton for 5-lipoxygenase) in neuronal cultures to dissect AA-EDTA-specific pathways .
  • Single-Cell Lipidomics : Combine patch-clamp electrophysiology with nano-LC-MS to correlate AA-EDTA metabolite levels with neuronal firing patterns in real time .
  • Spatial Imaging : Use MALDI-TOF imaging to map AA-EDTA distribution in brain slices, identifying regions with elevated signaling activity .

Q. How can researchers address the instability of AA-EDTA-derived thromboxane A2 (TXA2) in platelet aggregation studies?

Methodological Answer:

  • Chemical Trapping : Add methanol or sodium azide immediately post-incubation to stabilize TXA2 as its B2 derivative for LC-MS quantification .
  • Microfluidic Assays : Simulate shear stress conditions in platelet-rich plasma to study TXA2 release kinetics under physiologically relevant flow rates .
  • Cross-Validation : Compare TXA2 levels with functional readouts (e.g., serotonin release assays) to confirm biological relevance of detected concentrations .

Q. What methodologies enable the structural analysis of AA-EDTA-protein complexes (e.g., ligand-receptor interactions)?

Methodological Answer:

  • NMR Spectroscopy : Assign backbone chemical shifts using ¹³C/¹⁵N-labeled proteins (e.g., AeOBP22) to identify AA-EDTA binding pockets and conformational changes .
  • Molecular Dynamics (MD) Simulations : Model AA-EDTA interactions with membrane-bound receptors (e.g., GPR40) to predict binding affinities and allosteric modulation .
  • Surface Plasmon Resonance (SPR) : Quantify binding kinetics (Ka/Kd) between AA-EDTA and purified enzymes (e.g., cytochrome P450) under varying ionic conditions .

Q. Methodological Notes for Data Contradiction Analysis

  • Conflicting Pathway Activation : If AA-EDTA induces both pro-inflammatory (e.g., prostaglandins) and anti-inflammatory (e.g., lipoxins) mediators, use time-course experiments and RNA-seq to identify temporal gene expression shifts .
  • Species-Specific Variability : Compare AA-EDTA metabolism in human vs. rodent models using cross-species LC-MS lipidomics to validate translational relevance .

相似化合物的比较

Comparison with Similar Compounds

AA vs. Docosahexaenoic Acid (DHA)

Parameter Arachidonic Acid (AA) Docosahexaenoic Acid (DHA)
Structure 20:4 n-6 22:6 n-3
Primary Role Pro-inflammatory eicosanoid synthesis Anti-inflammatory resolvin/protectin synthesis
Health Effects - Linked to CAD/MI risk - Reduces neurodegeneration risk
- Positively correlates with BMI - Improves insulin sensitivity
Dietary Sources Meat, eggs, poultry Fatty fish, algae
Key Metabolites PGE2, LTB4, TxA2 Resolvins, Neuroprotectin D1

Mechanistic Contrast :

  • AA promotes inflammation via COX-2-derived PGE2 and LOX-derived LTB4, which activate NF-κB and TNF-α pathways .
  • DHA suppresses inflammation by resolving lipid mediators that inhibit leukocyte recruitment and cytokine release .

AA vs. Eicosapentaenoic Acid (EPA)

Parameter Arachidonic Acid (AA) Eicosapentaenoic Acid (EPA)
Structure 20:4 n-6 20:5 n-3
Primary Role Pro-thrombotic, vasoconstrictive Anti-thrombotic, vasodilatory
Health Effects - Elevates CAD risk - Reduces triglyceride levels
- Induces oxidative stress in ovarian cells - Improves cardiovascular health
Key Enzymes COX-2, 5-LOX COX-2 (competes with AA for metabolism)

Functional Overlap and Competition :

  • EPA competes with AA for COX and LOX enzymes, reducing pro-inflammatory AA metabolites and generating anti-inflammatory resolvins .

AA vs. Linoleic Acid (LA)

Parameter Arachidonic Acid (AA) Linoleic Acid (LA)
Structure 20:4 n-6 18:2 n-6
Metabolic Pathway Derived from LA via elongase/desaturase enzymes Precursor for AA synthesis
Health Effects - Pro-inflammatory in excess - Essential for skin/membrane integrity
Genetic Influence FADS1 genotype affects AA synthesis efficiency FADS1/2 polymorphisms impact LA conversion

Key Insight :

  • Genetic variants in FADS1 determine the efficiency of LA-to-AA conversion, influencing inflammatory disease susceptibility .

AA vs. Adrenic Acid

Parameter Arachidonic Acid (AA) Adrenic Acid
Structure 20:4 n-6 22:4 n-6
Metabolic Role Immediate eicosanoid precursor Minor metabolite of AA elongation
Health Effects - Higher CAD risk - Limited evidence; potential vascular effects

Contrast :

  • Adrenic acid shows weaker inflammatory activity compared to AA but may contribute to vascular remodeling .

Data Tables

Table 1: Key Metabolites and Pathways of AA vs. Similar Compounds

Compound Key Metabolites Primary Pathway Biological Impact
AA PGE2, LTB4, TxA2 COX, LOX Pro-inflammatory, vasoconstriction
DHA Resolvin D1, Neuroprotectin D1 LOX, Cytochrome P450 Anti-inflammatory, neuroprotection
EPA Resolvin E1, PGI3 COX, LOX Anti-thrombotic, vasodilation
LA None (precursor) Elongase/Desaturase Membrane structure, AA synthesis

Table 2: Dietary Intake and Health Outcomes (Global Estimates)

Compound Median Intake (mg/day) Associated Risks Protective Effects
AA 50–150 (developing) CAD, obesity, oxidative stress NLRP3 inflammasome inhibition
DHA 10–50 (developing) None Neurodevelopment, anti-inflammatory

Contradictory Roles and Context-Dependent Effects

  • Pro-Inflammatory vs. Anti-Inflammatory : AA exacerbates inflammation in acute hypoxia and metabolic syndromes but inhibits NLRP3 in chronic inflammation .
  • Oxidative Stress : AA induces ROS in ovarian cells yet upregulates protective GDF15 to mitigate mitochondrial damage .
  • Genetic Modulation : FADS1 variants alter AA synthesis efficiency, impacting its role in disease .

属性

CAS 编号

105028-29-3

分子式

C38H63N3O9

分子量

705.9 g/mol

IUPAC 名称

2-[[2-[2-[bis(2-ethoxy-2-oxoethyl)amino]ethyl-(2-ethoxy-2-oxoethyl)amino]acetyl]amino]ethyl (5E,8E,11E,14E)-icosa-5,8,11,14-tetraenoate

InChI

InChI=1S/C38H63N3O9/c1-5-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-35(43)50-29-26-39-34(42)30-40(31-36(44)47-6-2)27-28-41(32-37(45)48-7-3)33-38(46)49-8-4/h12-13,15-16,18-19,21-22H,5-11,14,17,20,23-33H2,1-4H3,(H,39,42)/b13-12+,16-15+,19-18+,22-21+

InChI 键

MGJNYWUZVJSXPP-AOQSNYJLSA-N

SMILES

CCCCCC=CCC=CCC=CCC=CCCCC(=O)OCCNC(=O)CN(CCN(CC(=O)OCC)CC(=O)OCC)CC(=O)OCC

手性 SMILES

CCCCC/C=C/C/C=C/C/C=C/C/C=C/CCCC(=O)OCCNC(=O)CN(CCN(CC(=O)OCC)CC(=O)OCC)CC(=O)OCC

规范 SMILES

CCCCCC=CCC=CCC=CCC=CCCCC(=O)OCCNC(=O)CN(CCN(CC(=O)OCC)CC(=O)OCC)CC(=O)OCC

同义词

AA-EDTA
arachidonic acid-EDTA

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。